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A Comparative Analysis of Crystal Packing in
Nitroaniline Hydrochlorides
A deep dive into the structural nuances of ortho-, meta-, and para-nitroaniline hydrochlorides,

this guide offers a comparative analysis of their crystal packing, supported by crystallographic

data. Intended for researchers, scientists, and professionals in drug development, this

document provides a side-by-side examination of the key structural parameters that govern the

solid-state architecture of these isomeric compounds.

The arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by a

delicate balance of intermolecular forces, including hydrogen bonding, van der Waals

interactions, and electrostatic forces. In the case of isomeric compounds like nitroaniline

hydrochlorides, the subtle shift in the position of the nitro group relative to the anilinium group

can lead to profound differences in their crystal structures. This guide elucidates these

differences through a detailed comparison of their crystallographic parameters and hydrogen

bonding networks.

Crystallographic Data Comparison
The crystallographic data for the ortho-, meta-, and para-isomers of nitroaniline hydrochloride

are summarized in the table below. The data for the para-isomer is from a refined crystal

structure analysis, ensuring a high degree of accuracy.
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Parameter
o-Nitroaniline
Hydrochloride

m-Nitroaniline
Hydrochloride

p-Nitroaniline
Hydrochloride
(refined)[1]

Crystal System Orthorhombic Monoclinic Monoclinic

Space Group Pbca P2₁/c P2₁/n

a (Å) 7.878(2) 13.041(3) 4.9807(6)

b (Å) 7.940(2) 5.761(1) 16.344(2)

c (Å) 23.73(1) 10.603(2) 9.342(1)

α (°) 90 90 90

β (°) 90 100.89(2) 93.87(1)

γ (°) 90 90 90

Volume (Å³) 1484.3(8) 782.4(3) 758.7

Z 8 4 4

Analysis of Intermolecular Interactions
The dominant intermolecular interactions in the crystal structures of nitroaniline hydrochlorides

are the hydrogen bonds formed between the anilinium group (-NH₃⁺) and the chloride anion

(Cl⁻), as well as weaker interactions involving the nitro group (-NO₂) and C-H donors. The

geometry of these hydrogen bonds is a key determinant of the overall crystal packing.

Hydrogen Bonding Networks
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Isomer
Donor-
Acceptor

D-H (Å) H···A (Å) D···A (Å) D-H···A (°)

ortho- N-H···Cl - - 3.12 (avg) -

meta- N-H···Cl 0.91(3) 2.23(3) 3.128(2) 170(3)

N-H···Cl 0.90(3) 2.29(3) 3.176(2) 168(3)

N-H···O 0.90(3) 2.50(3) 2.913(3) 110(2)

para-

(refined)
N-H···Cl 0.90(3) 2.25(3) 3.141(2) 171(2)

N-H···Cl 0.91(3) 2.28(3) 3.178(2) 172(3)

N-H···Cl 0.90(3) 2.36(3) 3.228(2) 161(2)

C-H···O 0.93 2.56 3.421(3) 154

Key Observations:

Primary Hydrogen Bonding: In all three isomers, the strongest hydrogen bonds are of the N-

H···Cl type, linking the anilinium cations and chloride anions into extended networks.

Isomeric Influence: The position of the nitro group significantly influences the dimensionality

and topology of these networks.

ortho-Isomer: The steric hindrance from the adjacent nitro group in the ortho-isomer leads to

a more complex three-dimensional hydrogen-bonded network.

meta-Isomer: The meta-isomer exhibits a sheet-like arrangement, where N-H···Cl hydrogen

bonds form chains, and these chains are further linked by weaker N-H···O interactions

involving the nitro group.

para-Isomer: The para-isomer displays a layered structure. The refined data reveals a

network of N-H···Cl hydrogen bonds and weaker C-H···O interactions that contribute to the

stability of the crystal lattice.

Experimental Protocols
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The crystallographic data presented in this guide were obtained through single-crystal X-ray

diffraction analysis. The general experimental workflow is outlined below.
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Recrystallization to obtain
single crystals

Selection of a suitable
single crystal

Crystal Mounting on
Diffractometer

X-ray Diffraction
Data Collection

Generation of monochromatic
X-ray beam

Data Processing and
Reduction

Structure Solution
(e.g., Direct Methods)

Structure Refinement
(Full-matrix least-squares)

Generation of Crystallographic
Information File (CIF)

Click to download full resolution via product page

General workflow for single-crystal X-ray diffraction analysis.

Synthesis of Nitroaniline Hydrochlorides: The hydrochloride salts were prepared by reacting the

respective nitroaniline isomer (ortho, meta, or para) with hydrochloric acid in a suitable solvent,

followed by crystallization.

X-ray Diffraction Data Collection: A suitable single crystal of each isomer was mounted on a

diffractometer. Data for the refined structure of p-nitroaniline hydrochloride was collected on a

Bruker P4 diffractometer using Mo Kα radiation (λ = 0.71073 Å)[1]. The data was collected at

room temperature (293 K).

Structure Solution and Refinement: The crystal structures were solved using direct methods

and refined by full-matrix least-squares on F². The positions of hydrogen atoms were typically

located from difference Fourier maps and refined isotropically. Software such as SHELXTL and

WinGX were utilized for structure solution, refinement, and data analysis[1].

Comparative Packing Analysis
The differences in the crystal systems and space groups among the three isomers are a direct

consequence of their varied molecular symmetries and the resulting hydrogen bonding

patterns.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b7797529?utm_src=pdf-body-img
https://www.researchgate.net/publication/273228105_Refinement_of_the_crystal_structure_of_p-nitroaniline_hydrochloride_NO2C6H4NH3C1
https://www.researchgate.net/publication/273228105_Refinement_of_the_crystal_structure_of_p-nitroaniline_hydrochloride_NO2C6H4NH3C1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7797529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Influence of Isomerism on Crystal Packing

Nitroaniline Hydrochloride Isomers
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Logical relationship between isomerism and crystal packing.

The ortho-isomer, with its bulky nitro group adjacent to the anilinium group, adopts an

orthorhombic crystal system to accommodate the steric strain, leading to a complex three-

dimensional network. In contrast, the meta- and para-isomers, with less steric hindrance,

crystallize in the monoclinic system. The planarity of the hydrogen-bonded motifs in the meta-

isomer results in a sheet-like packing. The linear geometry of the para-isomer facilitates the

formation of layers, which are held together by a combination of strong N-H···Cl and weaker C-

H···O hydrogen bonds.

In conclusion, this comparative analysis demonstrates that the seemingly minor positional

variation of the nitro group in nitroaniline hydrochloride isomers has a profound impact on their

crystal packing. Understanding these structure-property relationships is crucial for predicting

and controlling the solid-state properties of pharmaceutical compounds and other functional

organic materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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